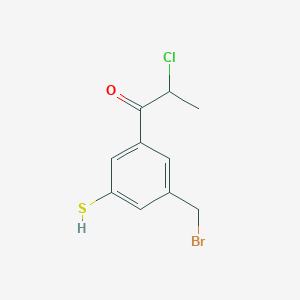

1-(3-(Bromomethyl)-5-mercaptophenyl)-2-chloropropan-1-one

Description

1-(3-(Bromomethyl)-5-mercaptophenyl)-2-chloropropan-1-one is a brominated aromatic ketone featuring a bromomethyl (-CH2Br) group, a mercapto (-SH) group at the 3- and 5-positions of the phenyl ring, and a 2-chloropropanone (-CO-CCl(CH3)) moiety. The bromomethyl and chloropropanone groups are reactive electrophilic sites, enabling alkylation or nucleophilic substitution reactions, while the thiol group offers redox activity or metal-coordination capabilities .

Properties

Molecular Formula |

C10H10BrClOS |

|---|---|

Molecular Weight |

293.61 g/mol |

IUPAC Name |

1-[3-(bromomethyl)-5-sulfanylphenyl]-2-chloropropan-1-one |

InChI |

InChI=1S/C10H10BrClOS/c1-6(12)10(13)8-2-7(5-11)3-9(14)4-8/h2-4,6,14H,5H2,1H3 |

InChI Key |

LAJNDEYCUWOPCU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC(=CC(=C1)CBr)S)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)-5-mercaptophenyl)-2-chloropropan-1-one typically involves multiple stepsFor instance, the bromination can be carried out using bromine in carbon tetrachloride, followed by extraction with water . The reaction conditions often involve controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate green chemistry principles, such as using less hazardous solvents and reagents, to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-5-mercaptophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.

Addition Reactions: The chloropropanone group can undergo addition reactions with nucleophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Reagents like hydrogen peroxide or iodine can oxidize the mercapto group.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce disulfides .

Scientific Research Applications

1-(3-(Bromomethyl)-5-mercaptophenyl)-2-chloropropan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-5-mercaptophenyl)-2-chloropropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. The mercapto group can interact with metal ions or other thiol-containing molecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Functional Group Analysis

The table below compares key structural and functional attributes of 1-(3-(Bromomethyl)-5-mercaptophenyl)-2-chloropropan-1-one with analogous compounds:

Key Observations:

- Electrophilic Reactivity : The bromomethyl group in the target compound and TC-1698 enables alkylation reactions, but the presence of a thiol in the former introduces nucleophilic character for disulfide bonding or metal chelation .

- Biological Activity: Unlike TC-1698, which targets nicotinic receptors, the thiol and chloropropanone groups in the target compound may favor interactions with cysteine-rich enzymes or redox-sensitive pathways .

- Spectroscopic Properties : Similar to the chalcone derivative in , the target compound’s aromatic and carbonyl groups would exhibit distinct UV-Vis and FT-IR signatures (e.g., C=O stretch ~1700 cm⁻¹, S-H stretch ~2550 cm⁻¹).

Quantum Chemical Insights

Computational studies on similar compounds (e.g., ) highlight:

- Electron Localization : The thiol group in the target compound may exhibit high electron density at the sulfur atom, facilitating redox reactions.

- Fukui Functions: The bromomethyl carbon and chloropropanone carbonyl are likely electrophilic attack sites, while the thiol group acts as a nucleophilic center.

Biological Activity

1-(3-(Bromomethyl)-5-mercaptophenyl)-2-chloropropan-1-one is an organic compound notable for its diverse biological activities, particularly in enzyme inhibition and protein modification. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by several functional groups: bromomethyl, mercapto, and chloropropanone. Its molecular formula is with a molecular weight of 293.61 g/mol. The unique arrangement of these groups contributes to its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

- Enzyme Inhibition : The bromomethyl group facilitates covalent bonding with nucleophilic residues in enzymes, potentially inhibiting their activity.

- Protein Modification : The mercapto group allows the compound to interact with metal ions and thiol-containing molecules, influencing various biochemical pathways.

These interactions make the compound a valuable tool in pharmacological research aimed at discovering new therapeutic agents .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The mercapto group may participate in redox reactions, contributing to its antioxidant capabilities.

- Anti-inflammatory Effects : Preliminary studies suggest potential applications in modulating inflammatory responses through enzyme inhibition.

- Antimicrobial Activity : Some studies have indicated that similar compounds exhibit antimicrobial properties, suggesting potential applications in treating infections .

Enzyme Inhibition Studies

A study conducted on the enzyme acetylcholinesterase (AChE) demonstrated that this compound effectively inhibited enzyme activity. The mechanism involved covalent modification of serine residues at the active site, leading to decreased enzymatic function.

Protein Interaction Analysis

In vitro experiments showed that the compound interacts with various proteins involved in cellular signaling pathways. For instance, it was found to modify the function of protein kinases, which play critical roles in cell growth and metabolism .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Bromomethylphenyl)-2-chloropropan-1-one | Lacks the mercapto group | Lower reactivity |

| 1-(3-Mercaptophenyl)-2-chloropropan-1-one | Lacks the bromomethyl group | Focuses on thiol chemistry |

| 1-(3-(Bromomethyl)-5-hydroxyphenyl)-2-chloropropan-1-one | Contains a hydroxy group instead of mercapto | Different reactivity profile |

The presence of both bromomethyl and mercapto groups in this compound enhances its potential for diverse chemical modifications and interactions with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.